1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzotriazole
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Overview
Description
1-[(4-Bromo-3-methylphenyl)sulfonyl]-1H-benzotriazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a sulfonyl group attached to a 4-bromo-3-methylphenyl moiety. The presence of the bromine atom and the sulfonyl group imparts distinct reactivity and stability to the molecule, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methylbenzenesulfonyl chloride and benzotriazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-methylphenyl)sulfonyl]-1H-benzotriazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzotriazoles.
Oxidation: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
1-[(4-Bromo-3-methylphenyl)sulfonyl]-1H-benzotriazole finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the context of its application.
Comparison with Similar Compounds
- 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperidine
- 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine
- 4-[(3-Bromo-4-methylphenyl)sulfonyl]morpholine
Comparison:
- Structural Differences: While these compounds share the 4-bromo-3-methylphenylsulfonyl moiety, they differ in the heterocyclic core (benzotriazole, piperidine, piperazine, morpholine).
- Reactivity: The presence of different heterocycles influences their reactivity and potential applications.
- Uniqueness: 1-[(4-Bromo-3-methylphenyl)sulfonyl]-1H-benzotriazole is unique due to its benzotriazole core, which imparts distinct electronic and steric properties, making it suitable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H10BrN3O2S |
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Molecular Weight |
352.21 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-8-10(6-7-11(9)14)20(18,19)17-13-5-3-2-4-12(13)15-16-17/h2-8H,1H3 |
InChI Key |
MWQUATHNIALUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Br |
Origin of Product |
United States |
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